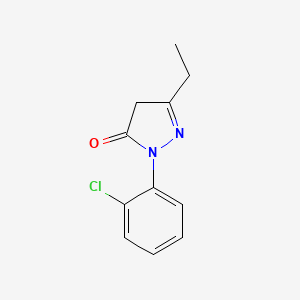

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11ClN2O |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |

InChI Key |

YGJKOVHIESQWTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration. Typical conditions include refluxing in ethanol or methanol for 6–12 hours, often with catalytic acetic acid to accelerate imine formation. For example:

Optimization and Yield

Yields for this method range from 65–75% , depending on the purity of the hydrazine precursor and the stoichiometric ratio. Recrystallization from diluted ethanol enhances purity, as demonstrated in analogous syntheses of 3-methyl-1-phenylpyrazol-5-one derivatives.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Acetic acid (0.1–0.5 eq) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 8–12 hours | |

| Yield | 65–75% |

Iodine-Mediated Cyclization with β-Ketoesters and Arylhydrazines

A more recent advancement involves iodine-mediated cyclization, which facilitates the construction of polysubstituted pyrazolones under mild conditions. This method employs iodine (I₂) and silver nitrate (AgNO₃) as synergistic catalysts.

Procedure and Mechanistic Insights

In a representative protocol, ethyl 3-oxobutanoate (0.5 mmol) and 2-chlorophenylhydrazine (1.2 mmol) are combined in 1,2-dichloroethane (3 mL) with I₂ (0.25 mmol), AgNO₃ (10 mol%), and acetic acid (0.5 mmol). The mixture is heated at 70°C under nitrogen for 5–6 hours, followed by column chromatography purification. The iodine likely acts as a Lewis acid, polarizing the carbonyl group and facilitating cyclization.

Advantages Over Traditional Methods

This method achieves higher yields (80–88% ) compared to classical cyclocondensation, attributed to the oxidative coupling role of iodine. Additionally, the reaction tolerates diverse substituents on both the hydrazine and β-ketoester components.

| Parameter | Value | Source |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Catalysts | I₂, AgNO₃ | |

| Temperature | 70°C | |

| Reaction Time | 5–6 hours | |

| Yield | 80–88% |

DMSO-Promoted Oxidative Cyclization

Dimethyl sulfoxide (DMSO) serves as both solvent and oxidant in pyrazolone syntheses, particularly for introducing sulfur-containing substituents. While originally designed for thio-pyrazoles, this method can be adapted for this compound by omitting thiophenol and optimizing substituents.

Modified Protocol

A mixture of 3-ethyl-5-pyrazolone (0.5 mmol) and 2-chlorophenylboronic acid (0.6 mmol) in DMSO (3 mL) is heated at 90–110°C for 20–36 hours. The reaction progress is monitored by TLC, and the product is isolated via ethyl acetate extraction and silica gel chromatography.

Challenges and Adaptations

This route requires precise control over oxidation states to prevent over-oxidation of the pyrazolone ring. Yields remain moderate (60–70% ) due to competing side reactions, but the method offers a pathway to derivatives with electron-withdrawing groups.

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Oxidant | DMSO (self-promoted) | |

| Temperature | 90–110°C | |

| Reaction Time | 20–36 hours | |

| Yield | 60–70% |

Acid-Catalyzed Cyclization in Aqueous Media

Aqueous acidic conditions provide an environmentally benign alternative for pyrazolone synthesis. This method uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to catalyze the reaction between 2-chlorophenylhydrazine and ethyl acetoacetate in water or water-ethanol mixtures.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

Pyrazolones undergo condensation with aldehydes to form arylidene derivatives. For example, 3-methyl-1H-pyrazol-5(4H)-one reacts with aryl aldehydes in the presence of piperidine to yield 4-arylidene derivatives .

Reaction Conditions

-

Reagents : Aryl aldehyde, piperidine, dioxan or ethanol

-

Conditions : Reflux for 4–6 hours

-

Product : 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives

Spectroscopic Data

Diazotization and Azo Coupling

Pyrazolones can couple with diazonium salts to form azo derivatives. For instance, 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one reacts with diazonium salts of arylamines to yield bisazo dyes .

Reaction Conditions

-

Reagents : Diazonium salt (e.g., from 2-amino-4-chlorophenol), KOH

-

Conditions : Aqueous alkaline medium

Product Features

-

Spectroscopic Data :

Glycosylation

Pyrazolones react with sugars (e.g., D-glucose) in the presence of piperidine to form glycosyl derivatives. This reaction involves nucleophilic attack at the carbonyl group .

Reaction Conditions

-

Reagents : Sugar, piperidine, dioxan

-

Conditions : Reflux for 4–6 hours

Product Example

Thionation

The carbonyl group of pyrazolones can be converted to a thione using phosphorus pentasulfide (P₂S₅). For example, 3-methyl-1H-pyrazol-5(4H)-one undergoes thionation to form 3-methyl-1H-pyrazole-5(4H)-thione .

Reaction Conditions

-

Reagents : Phosphorus pentasulfide, pyridine

-

Conditions : Reflux for 6–8 hours

Product Data

Hydrazone Formation

Pyrazolones react with hydrazine hydrate to form hydrazones. For instance, ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate reacts with hydrazine hydrate in acetic acid to yield a hydrazono-pyrazolone .

Reaction Conditions

-

Reagents : Hydrazine hydrate, acetic acid

-

Conditions : Reflux

Product Features

Domino Reactions

Pyrazolones may participate in domino reactions under catalytic conditions. For example, pyrazol-5-amines undergo Vilsmeier amidination and heterocyclization to form pyrazolo[3,4-d]pyrimidines . While not directly demonstrated for the target compound, analogous structures suggest potential for catalytic cyclization.

Typical Conditions

Comparison of Reaction Types

Research Findings

-

Synthesis Flexibility : Pyrazolones exhibit versatility in forming diverse derivatives through condensation, coupling, and substitution reactions .

-

Structural Influence : Substituents like chlorophenyl or ethyl groups modulate reactivity, enabling tailored product formation .

-

Analytical Characterization : Products are typically characterized by IR (C=O/C=N stretches), NMR (NH and aromatic signals), and mass spectrometry .

This compound’s reactivity aligns with general pyrazolone chemistry, offering pathways for functionalization via nucleophilic and electrophilic interactions. Further studies could explore its participation in metal coordination or enzymatic reactions.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. For instance, research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Chemical Synthesis and Functionalization

The synthesis of this compound typically involves several steps, including the cyclocondensation reaction of ethyl acetoacetate with hydrazine derivatives. The resulting product can be further functionalized to enhance its biological activity or to develop new derivatives with improved efficacy .

Synthesis Pathway

| Step | Reaction | Product |

|---|---|---|

| 1 | Cyclocondensation of ethyl acetoacetate with hydrazine | 3-methyl-1H-pyrazol-5(4H)-one |

| 2 | Substitution reaction with 2-chlorobenzaldehyde | 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| 3 | Ethyl group introduction | This compound |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various applications:

- Anticancer Efficacy :

- Neuroprotective Effects :

Data Summary

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Bond Lengths and Substituent Effects

Pyrazolone derivatives exhibit variations in C=O and N—N bond lengths, influenced by substituent electronic effects. Data from analogous compounds (Table 1) show:

Table 1: Bond Lengths (Å) in Selected Pyrazolone Derivatives

- The C=O bond in 1-(4-chlorophenyl)-3-phenyl-pyrazol-5-one (1.213 Å) is shorter than in other analogs (e.g., 1.250 Å in C16H10ClN3Oc), likely due to electron-withdrawing substituents enhancing double-bond character.

- The N—N bond (1.404–1.420 Å) remains consistent across derivatives, indicating minimal substituent impact on this bond .

Dihedral Angles and Conjugation

The position of the chlorophenyl group significantly affects molecular geometry. For example:

- In 1-(4-chlorophenyl)-3-phenyl-pyrazol-5-one, the dihedral angles between the pyrazolone ring and the 4-chlorophenyl/phenyl groups are 18.23° and 8.35° , respectively, indicating moderate conjugation .

- In contrast, 2-chlorophenyl substituents (as in the target compound) may induce greater steric hindrance, leading to larger dihedral angles and reduced conjugation. This structural distortion could alter reactivity and intermolecular interactions (e.g., C—H⋯O packing) .

Functional Comparisons

Physicochemical Properties

- Solubility: Bulkier substituents (e.g., phenyl vs. ethyl) reduce aqueous solubility. For instance, 1-(4-chlorophenyl)-3-phenyl-pyrazol-5-one crystallizes from ethanol, while ethyl-substituted derivatives may require polar aprotic solvents .

Biological Activity

1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, a compound belonging to the pyrazolone family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and various case studies that highlight its efficacy and applications.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.67 g/mol |

| CAS Number | 1096822-80-8 |

| IUPAC Name | This compound |

| Appearance | White powder |

Anticancer Activity

Research indicates that pyrazolone derivatives, including this compound, exhibit significant anticancer properties. A study assessed the compound's effectiveness against various cancer cell lines, revealing a notable reduction in cell viability in A549 human lung adenocarcinoma cells when treated with this compound.

Case Study: A549 Cell Line

In an experiment, A549 cells were treated with varying concentrations of the compound over 24 hours. The results demonstrated:

- IC₅₀ Value : 78 µM

- Cell Viability Post-Treatment : Approximately 65% at 100 µM concentration, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .

Anti-inflammatory Properties

Another important aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro studies have shown that pyrazolone derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Research Findings

A comparative study highlighted the anti-inflammatory activity of several pyrazolone derivatives:

- IC₅₀ Values :

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is necessary to establish clinical relevance.

The proposed mechanism of action for the anticancer and anti-inflammatory activities includes modulation of signaling pathways involved in apoptosis and inflammation. The presence of the chlorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one?

The Vilsmeier-Haack reaction is a key method for synthesizing substituted pyrazolones. Starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, the reaction involves formylation using POCl₃ and DMF under controlled conditions. Yield optimization requires precise temperature control (0–5°C during reagent addition, followed by reflux at 80–90°C) and stoichiometric ratios of reactants. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol .

Q. How is X-ray crystallography utilized to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of ethanol solutions. Data collection involves a diffractometer (e.g., Bruker APEX2) at low temperatures (100–296 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXS97 for solving, SHELXL97 for refining) are used to analyze bond lengths, angles, and torsion angles. Key parameters include R factors (<0.08 for reliability) and dihedral angles between aromatic rings (e.g., 8.35–18.23° for substituent orientation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm).

- IR : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Cl vibrations at ~550–750 cm⁻¹.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 236.70 for C₁₂H₁₃ClN₂O) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Discrepancies often arise from thermal motion or experimental resolution. To address this:

- Refine data using restraints (e.g., DFIX in SHELXL) to align bond lengths with literature values.

- Validate against density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to compare theoretical and experimental geometries.

- Cross-check hydrogen bonding networks (e.g., C–H⋯O interactions) with Mercury software to ensure packing consistency .

Q. What computational strategies validate molecular conformation and electronic properties?

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) to assess conformational stability.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4–5 eV) to predict reactivity and charge transfer.

- Electrostatic Potential Maps : Identify electrophilic/nucleophilic regions using Gaussian09 or ORCA .

Q. How are hydrogen-bonding interactions analyzed in crystal packing, and what methodological pitfalls exist?

- PLATON Analysis : Generates interaction diagrams (e.g., C–H⋯O, C–H⋯π) with distances (2.5–3.2 Å) and angles (110–160°).

- Pitfalls : Overinterpretation of weak interactions (e.g., van der Waals contacts) or ignoring disorder in solvent molecules. Use SQUEEZE (in PLATON) to model unresolved electron density .

Methodological Notes

- Synthesis Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .

- Crystallography : For twinned crystals, employ TWINABS for data scaling and OLEX2 for integration .

- Data Reproducibility : Deposit raw crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.